Cyclopentanecarboxylic acid, morpholide
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Overview
Description
Cyclopentanecarboxylic acid, morpholide is an organic compound with the molecular formula C₁₀H₁₇NO₂ It is a derivative of cyclopentanecarboxylic acid, where the carboxylic acid group is replaced by a morpholine ring
Mechanism of Action
Target of Action
Cyclopentanecarboxylic acid, morpholide, also known as 4-CYCLOPENTANECARBONYLMORPHOLINE, is an organic compound with the formula C10H17NO2 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Carboxylic acids, in general, are known to interact with their targets through hydrogen bonding due to the presence of the polar c=o and o-h bonds . This interaction can lead to various changes in the target molecules, affecting their function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pH can affect the ionization state of the carboxylic acid group, which can influence its absorption and distribution. Temperature and light can also affect the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrocarboxylation of Cyclopentene: Cyclopentanecarboxylic acid can be synthesized through the palladium-catalyzed hydrocarboxylation of cyclopentene.
Oxidation of Cyclopentanol: Another method involves the oxidation of cyclopentanol using strong oxidizing agents such as chromic acid or potassium permanganate.
Industrial Production Methods
Industrial production of cyclopentanecarboxylic acid, morpholide typically involves the reaction of cyclopentanecarboxylic acid with morpholine under controlled conditions. This reaction forms the morpholide derivative through the substitution of the carboxylic acid group with the morpholine ring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Cyclopentanecarboxylic acid, morpholide can undergo oxidation reactions, where the morpholine ring can be further oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the morpholide back to the parent cyclopentanecarboxylic acid or other reduced forms.
Substitution: The morpholine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted morpholide derivatives.
Scientific Research Applications
Cyclopentanecarboxylic acid, morpholide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Cyclopentanecarboxylic acid, morpholide can be compared with other similar compounds such as:
Cyclopentanecarboxylic acid: The parent compound without the morpholine ring.
Cyclohexanecarboxylic acid, morpholide: A similar compound with a six-membered ring instead of a five-membered ring.
Cyclopentanecarboxylic acid, piperidide: A derivative with a piperidine ring instead of a morpholine ring.
Properties
IUPAC Name |
cyclopentyl(morpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10(9-3-1-2-4-9)11-5-7-13-8-6-11/h9H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSZQSWDZKSRTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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